5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine
Overview
Description
5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research into new antimicrobial agents has led to the synthesis of novel compounds, including derivatives related to the oxazoline class, which exhibit good to moderate activities against various microorganisms. For instance, the synthesis of 1,2,4-triazole derivatives, a close relative to the oxazoline structure, has demonstrated potential antimicrobial properties. These compounds are synthesized from ester ethoxycarbonylhydrazones with primary amines, indicating the versatility of oxazoline derivatives in producing effective antimicrobial agents (Bektaş et al., 2007).
Enzyme Inhibition
Oxazoline compounds have shown promise in the field of enzyme inhibition, particularly monoamine oxidase B (MAO-B), which is relevant for neurological conditions. The transition from reversible to irreversible inhibition by modifying the amine group in oxazolidinone derivatives underscores the potential of oxazoline and its derivatives in designing potent enzyme inhibitors. Such modifications can lead to compounds that exhibit significant inhibitory effects, offering a pathway for developing treatments for diseases associated with enzyme dysfunction (Ding & Silverman, 1993).
Synthesis and Catalysis
The catalytic amination of alcohols, such as 1-methoxy-2-propanol, over nickel-on-silica catalysts, has been explored with oxazoline or related structures playing a role in the amination process. This research provides insight into the application of oxazoline derivatives in catalysis, demonstrating their utility in synthesizing compounds like 2-amino-1-methoxypropane with high selectivity. Such studies highlight the role of oxazoline derivatives in industrial chemistry and the synthesis of amines, showcasing their broad applicability in chemical manufacturing processes (Bassili & Baiker, 1990).
Neuropharmacology
In neuropharmacology, derivatives of oxazoline, such as those involved in GABA uptake inhibition, have been studied for their potential therapeutic effects. The synthesis of zwitterionic 3-isoxazolols and their impact on GABA uptake mechanisms suggest that oxazoline derivatives could be utilized to modulate neurotransmitter systems, particularly for conditions associated with GABAergic dysfunction. These findings indicate the potential of oxazoline compounds in developing new neuropharmacological agents (Falch et al., 1999).
Photocatalysis and Chemical Synthesis
The photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles showcases the utility of oxazoline and its derivatives in photocatalytic processes. This method represents an innovative approach to synthesizing fluorinated heterocyclic compounds, highlighting the versatility of oxazoline derivatives in facilitating chemical reactions under light irradiation. Such techniques can be pivotal in the synthesis of complex molecules with potential applications in various industries, including pharmaceuticals and materials science (Buscemi et al., 2001).
Properties
IUPAC Name |
5-(1-methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,5-11-3)6-4-7(9)10-12-6/h4H,5H2,1-3H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFBSBAZSPGMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C1=CC(=NO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537401 | |
Record name | 5-(1-Methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93509-70-7 | |
Record name | 5-(1-Methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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